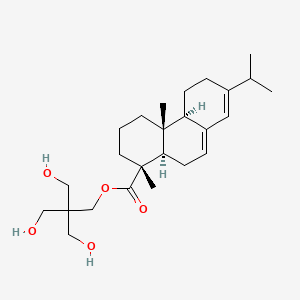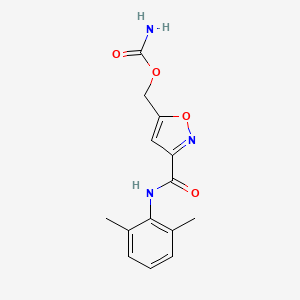
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes an isoxazole ring, a carboxamide group, and a 2,6-dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the isoxazole derivative with an amine, such as 2,6-dimethylaniline, in the presence of coupling agents like carbodiimides.
Attachment of the Aminocarbonyl Oxy Methyl Group: This step involves the reaction of the intermediate compound with a suitable reagent, such as chloroformate, to introduce the aminocarbonyl oxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Isoxazolecarboxamide, 5-methyl-N-(2,6-dimethylphenyl)-
- 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,4-dimethylphenyl)-
- 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(3,5-dimethylphenyl)-
Uniqueness
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern on the isoxazole ring and the presence of the aminocarbonyl oxy methyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
139297-28-2 |
|---|---|
Molekularformel |
C14H15N3O4 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl carbamate |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-3-5-9(2)12(8)16-13(18)11-6-10(21-17-11)7-20-14(15)19/h3-6H,7H2,1-2H3,(H2,15,19)(H,16,18) |
InChI-Schlüssel |
OJYKPKAHLKWENP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)

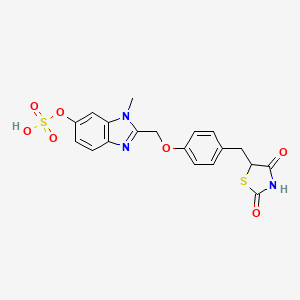
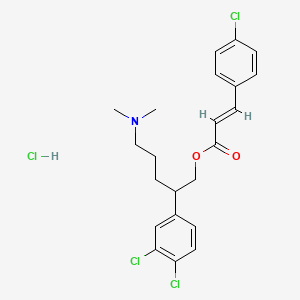
![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)

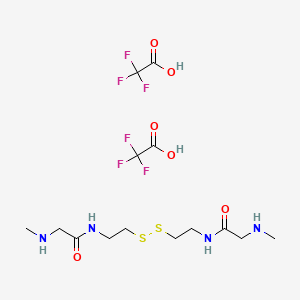
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
